3-Iodo-4-methylbenzoic acid

Descripción

The exact mass of the compound 3-Iodo-4-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Iodo-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

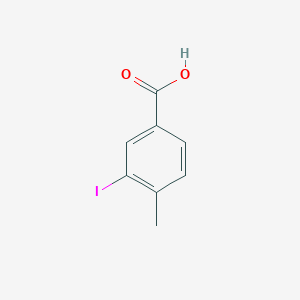

Structure

3D Structure

Propiedades

IUPAC Name |

3-iodo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHMKANNXWUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82998-57-0 | |

| Record name | 3-Iodo-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82998-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-methylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT5XC5P433 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Iodo-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 3-iodo-4-methylbenzoic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules. The primary focus of this document is a robust and high-yielding synthetic method involving the hydrolysis of methyl 3-iodo-4-methylbenzoate. Alternative synthetic strategies, including direct iodination of 4-methylbenzoic acid and the Sandmeyer reaction, are also discussed. This guide includes comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate practical application in a laboratory setting.

Introduction

3-Iodo-4-methylbenzoic acid is an important intermediate in organic synthesis.[1] Its structure, featuring both a carboxylic acid and an iodine substituent on a toluene framework, allows for a variety of subsequent chemical transformations. The carboxylic acid moiety can be converted to esters, amides, or reduced to an alcohol, while the iodine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These properties make it a versatile precursor for the synthesis of complex organic molecules, including pharmaceutical agents.[1]

Primary Synthesis Route: Hydrolysis of Methyl 3-Iodo-4-methylbenzoate

The most reliable and well-documented method for the preparation of 3-iodo-4-methylbenzoic acid is the basic hydrolysis of its corresponding methyl ester, methyl 3-iodo-4-methylbenzoate. This reaction is straightforward, proceeds with high efficiency, and yields a product of high purity.

Reaction Scheme

Caption: Hydrolysis of Methyl 3-iodo-4-methylbenzoate.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of 3-iodo-4-methylbenzoic acid via the hydrolysis of methyl 3-iodo-4-methylbenzoate.

Materials:

-

Methyl 3-iodo-4-methylbenzoate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve methyl 3-iodo-4-methylbenzoate (1.0 eq) in methanol.

-

Carefully add a solution of sodium hydroxide (3.0 eq) in water to the flask. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 14 hours.

-

After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water.

-

Acidify the mixture to a pH of 3 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate out of solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with water to remove any remaining salts.

-

Dry the purified 3-iodo-4-methylbenzoic acid under vacuum.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 3-iodo-4-methylbenzoic acid via the hydrolysis of its methyl ester.

| Parameter | Value | Reference |

| Starting Material | Methyl 3-iodo-4-methylbenzoate | |

| Reagents | NaOH, MeOH, H₂O, HCl | |

| Reaction Time | 14 hours | |

| Reaction Temperature | Room Temperature | |

| Yield | 96% | |

| Product Purity | High |

Alternative Synthesis Routes

While the hydrolysis of methyl 3-iodo-4-methylbenzoate is the preferred method, other synthetic strategies can be employed. These routes are presented here for consideration, although detailed experimental protocols with high yields for the specific synthesis of 3-iodo-4-methylbenzoic acid are not as readily available in the provided literature.

Direct Iodination of 4-Methylbenzoic Acid

A more direct approach involves the direct iodination of 4-methylbenzoic acid. This method utilizes an iodinating agent in the presence of an acid catalyst to introduce an iodine atom onto the aromatic ring. A Japanese patent describes a method for producing mono-iodo derivatives of methylbenzoic acid by reacting it with an iodinating agent, such as iodine, iodide, periodic acid, or a periodate, in a solvent with an acid catalyst.[2]

Reaction Scheme:

Caption: Direct Iodination of 4-Methylbenzoic Acid.

Note: This method may lead to the formation of other isomers, and the purification of the desired 3-iodo-4-methylbenzoic acid may be required.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[3] This reaction could potentially be used to synthesize 3-iodo-4-methylbenzoic acid from 3-amino-4-methylbenzoic acid. The amino group is first converted to a diazonium salt using nitrous acid, which is then displaced by an iodide ion, typically from potassium iodide.

Reaction Scheme:

Caption: Sandmeyer Reaction for 3-Iodo-4-methylbenzoic Acid Synthesis.

Conclusion

This technical guide has detailed the synthesis of 3-iodo-4-methylbenzoic acid, with a primary focus on the efficient and high-yielding hydrolysis of methyl 3-iodo-4-methylbenzoate. The provided experimental protocol and quantitative data offer a clear and reproducible method for obtaining this valuable synthetic intermediate. While alternative routes such as direct iodination and the Sandmeyer reaction exist, the hydrolysis method stands out for its simplicity and excellent reported yield. Researchers and scientists in the field of drug development and organic synthesis can utilize this information for the practical and efficient preparation of 3-iodo-4-methylbenzoic acid for their research endeavors.

References

An In-depth Technical Guide to the Chemical Properties of 3-Iodo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylbenzoic acid, with the CAS Number 82998-57-0, is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group, a methyl group, and an iodine atom on a benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis protocols, reactivity, and safety information, tailored for professionals in research and drug development. The applications of 3-Iodo-4-methylbenzoic acid are primarily in the synthesis of more complex molecules, including preservatives, dyes, and pharmaceutical intermediates such as radiolabeling agents.[2][3][4]

Chemical and Physical Properties

3-Iodo-4-methylbenzoic acid is a solid at room temperature, appearing as a beige to brown crystalline powder.[5] It is soluble in methanol but not readily soluble in water.[1][5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H7IO2 | [1][2] |

| Molecular Weight | 262.04 g/mol | [2][6] |

| Melting Point | 210-212 °C | [1][2][3][5] |

| Boiling Point | 278.5°C (estimate) | [1][5] |

| Density | 1.7835 g/cm³ (estimate) | [1][5] |

| pKa | 4.02 ± 0.10 (Predicted) | [7] |

| Solubility | Soluble in methanol.[1][3][5][7] | |

| Appearance | Beige to brown crystalline powder; Off-White Solid | [1][5] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [5][7] |

Spectral Data

The structural features of 3-Iodo-4-methylbenzoic acid have been characterized using various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (400 MHz, DMSO-d6) | δ 2.44 (s, 3H), 7.45 (d, J=8.00 Hz, 1H), 7.85 (d, J=3.18 Hz, 1H), 8.31 (s, 1H)[3][5] |

| Infrared (IR) Spectroscopy | Attenuated Total Reflectance (ATR-IR) spectrum is available.[8] |

| Mass Spectrometry (MS) | Mass spectral data is available. |

Experimental Protocols: Synthesis

A common method for the synthesis of 3-Iodo-4-methylbenzoic acid involves the hydrolysis of its methyl ester precursor, methyl 3-iodo-4-methylbenzoate.[3][5]

Reaction: Hydrolysis of Methyl 3-iodo-4-methylbenzoate

Materials:

-

Methyl 3-iodo-4-methylbenzoate (1 eq.)

-

Methanol

-

Sodium hydroxide (3 eq.)

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve methyl 3-iodo-4-methylbenzoate (e.g., 3 g, 10.9 mmol) in methanol (30 mL).[3][5]

-

Add a solution of sodium hydroxide (e.g., 1.3 g, 32.7 mmol) in water (15 mL) to the methanol solution.[3][5]

-

Stir the reaction mixture at room temperature for 14 hours.[3][5]

-

After the reaction is complete, concentrate the solution under reduced pressure to remove the methanol.[3][5]

-

Adjust the pH of the mixture to 3 with concentrated hydrochloric acid to precipitate the product.[3][5]

-

Dry the solid under reduced pressure to obtain 3-iodo-4-methylbenzoic acid.[3][5] A yield of 96% has been reported for this procedure.[3][5]

Synthesis workflow for 3-Iodo-4-methylbenzoic acid.

Chemical Reactivity and Applications

The chemical reactivity of 3-Iodo-4-methylbenzoic acid is dictated by its three key functional components: the carboxylic acid group, the iodine atom, and the aromatic ring.

-

Carboxylic Acid Group: The carboxyl group can undergo typical reactions such as reduction to a hydroxyl group using reagents like lithium aluminum hydride or borane-tetrahydrofuran.[4] It can also react with alcohols or amines to form esters or amides, respectively.[4]

-

Iodine Atom: The iodine atom is a good leaving group, making this position susceptible to various coupling reactions, such as Suzuki or Sonogashira couplings, for the formation of new carbon-carbon bonds.[1][4] This allows for arylation or alkylation at this position.[1][4]

-

Aromatic Ring: The aromatic ring can undergo further electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

A significant application of 3-Iodo-4-methylbenzoic acid is in the preparation of radiolabeling agents.[2] For instance, it has been used to synthesize N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and its Boc-protected derivative, which are used for labeling proteins and peptides.[2][3][5]

Reactivity of 3-Iodo-4-methylbenzoic acid.

Safety Information

3-Iodo-4-methylbenzoic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Standard laboratory safety practices should be strictly followed.

References

- 1. chembk.com [chembk.com]

- 2. 3-Iodo-4-methylbenzoic acid 97 82998-57-0 [sigmaaldrich.com]

- 3. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [amp.chemicalbook.com]

- 6. 3-Iodo-4-Methylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 3-Iodo-4-methylbenzoic acid CAS#: 82998-57-0 [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Physical Properties of 3-Iodo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial intermediate in organic synthesis. Its utility is particularly notable in the preparation of radiolabeling agents, such as N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB), which are employed in biomedical research and drug development. An understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide provides a comprehensive overview of the known physical characteristics of 3-Iodo-4-methylbenzoic acid, including its physicochemical properties, spectroscopic data, and synthetic methodologies.

Physicochemical Properties

3-Iodo-4-methylbenzoic acid is a solid at room temperature, typically appearing as a beige to brown crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data for 3-Iodo-4-methylbenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO₂ | [2] |

| Molecular Weight | 262.04 g/mol | [2] |

| Melting Point | 210-212 °C | [1] |

| Boiling Point | 278.5 °C (estimate) | [1] |

| Density | 1.7835 g/cm³ (estimate) | [1] |

| Appearance | Beige to brown crystalline powder | [1] |

| Solubility | Soluble in methanol. | [1] |

| InChI | InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | [3] |

| SMILES | Cc1ccc(cc1I)C(O)=O | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-Iodo-4-methylbenzoic acid. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule. The reported ¹H NMR data for 3-Iodo-4-methylbenzoic acid in DMSO-d₆ is summarized in Table 2.[1]

Table 2: ¹H NMR Spectral Data for 3-Iodo-4-methylbenzoic Acid (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 2.44 | s | - | 3H | -CH₃ |

| 7.45 | d | 8.00 | 1H | Ar-H |

| 7.85 | d | 3.18 | 1H | Ar-H |

| 8.31 | s | - | 1H | Ar-H |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Iodo-4-methylbenzoic acid is characterized by absorptions corresponding to its key functional groups. While a detailed spectrum with peak assignments for this specific molecule is not widely published, the expected characteristic absorption bands are listed in Table 3, based on general knowledge of carboxylic acid and aromatic compound spectroscopy.

Table 3: Predicted Infrared Absorption Bands for 3-Iodo-4-methylbenzoic Acid

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| 800-900 | C-H bend (out-of-plane) | Substituted Aromatic |

| ~500 | C-I stretch | Iodo-Aromatic |

Crystallographic Data

As of the latest literature survey, no publicly available single-crystal X-ray diffraction data or detailed crystal structure information for 3-Iodo-4-methylbenzoic acid could be found. Substituted benzoic acids commonly form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. It is highly probable that 3-Iodo-4-methylbenzoic acid also adopts such a dimeric structure in its crystalline form. Further experimental investigation is required to determine its precise crystal packing and unit cell parameters.

Experimental Protocols

Synthesis of 3-Iodo-4-methylbenzoic Acid

A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.[1]

Materials:

-

Methyl 3-iodo-4-methylbenzoate

-

Methanol

-

Sodium hydroxide

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve methyl 3-iodo-4-methylbenzoate (1 eq.) in methanol.

-

Add an aqueous solution of sodium hydroxide (3 eq.).

-

Stir the reaction mixture at room temperature for approximately 14 hours.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with water.

-

Acidify the mixture to a pH of 3 using concentrated hydrochloric acid, which will cause the product to precipitate.

-

Collect the solid product by filtration.

-

Dry the solid under reduced pressure to yield 3-Iodo-4-methylbenzoic acid.

A schematic of this experimental workflow is presented below.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like 3-Iodo-4-methylbenzoic acid involves using a capillary melting point apparatus.

Procedure:

-

Finely powder a small sample of the dry crystalline material.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.

Conclusion

3-Iodo-4-methylbenzoic acid is a well-characterized synthetic intermediate with defined physicochemical and spectroscopic properties. While foundational data such as its melting point and ¹H NMR spectrum are readily available, further research is needed to fully elucidate its ¹³C NMR spectrum, provide detailed IR peak assignments, and determine its single-crystal structure. The experimental protocols provided herein offer a basis for its synthesis and characterization, supporting its continued use in the development of novel chemical entities for research and pharmaceutical applications.

References

An In-depth Technical Guide to 3-Iodo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-Iodo-4-methylbenzoic acid, a key intermediate in organic synthesis and pharmaceutical research. It details the compound's physicochemical properties, synthesis protocols, significant applications, and essential safety information. The document is intended to serve as a practical guide for professionals engaged in chemical research and drug discovery, offering detailed experimental procedures and structured data for ease of reference and application.

Introduction

3-Iodo-4-methylbenzoic acid, with the Chemical Abstracts Service (CAS) number 82998-57-0 , is a halogenated aromatic carboxylic acid. Structurally, it is a derivative of benzoic acid, featuring an iodine atom at the meta-position and a methyl group at the para-position relative to the carboxyl group. This unique substitution pattern makes it a valuable and versatile building block in organic chemistry. Its utility is particularly pronounced in the synthesis of complex organic molecules, including pharmaceutical intermediates and radiolabeling agents. This guide consolidates critical data and methodologies related to 3-Iodo-4-methylbenzoic acid to support its effective use in a laboratory and developmental setting.

Physicochemical and Structural Data

The fundamental properties of 3-Iodo-4-methylbenzoic acid are summarized below. This data is essential for its handling, reaction setup, and analytical characterization. The compound typically appears as a beige to brown crystalline powder.

| Property | Value | Reference |

| CAS Number | 82998-57-0 | |

| Molecular Formula | C₈H₇IO₂ | |

| Molecular Weight | 262.04 g/mol | |

| Melting Point | 210-212 °C (lit.) | |

| Boiling Point | 355.2 ± 30.0 °C (at 760 mmHg, estimate) | |

| Density | 1.867 ± 0.06 g/cm³ (estimate) | |

| Solubility | Soluble in Methanol | |

| InChI Key | LDDHMKANNXWUAK-UHFFFAOYSA-N | |

| SMILES String | Cc1ccc(cc1I)C(O)=O |

Synthesis of 3-Iodo-4-methylbenzoic Acid

The most commonly cited synthesis of 3-Iodo-4-methylbenzoic acid

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Iodo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-Iodo-4-methylbenzoic acid, a compound of interest in various chemical and pharmaceutical research areas. By integrating data from multiple analytical techniques, this document outlines the systematic approach to confirming the molecular structure of this compound, presenting key quantitative data in accessible formats and detailing the experimental protocols.

Foundational Properties and Structure

3-Iodo-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its fundamental properties are essential for its identification and characterization.

Table 1: Physicochemical Properties of 3-Iodo-4-methylbenzoic Acid

| Property | Value |

| IUPAC Name | 3-Iodo-4-methylbenzoic acid |

| Molecular Formula | C₈H₇IO₂ |

| Molecular Weight | 262.04 g/mol |

| CAS Number | 82998-57-0 |

| Melting Point | 210-212 °C |

| Appearance | Off-white solid |

| Solubility | Soluble in methanol[1] |

The structural formula of 3-Iodo-4-methylbenzoic acid is presented below:

Figure 1. Chemical Structure of 3-Iodo-4-methylbenzoic acid.

The Workflow of Structure Elucidation

The process of determining the structure of an unknown compound like 3-Iodo-4-methylbenzoic acid is a systematic workflow that integrates several analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous structure assignment.

References

In-depth Technical Guide: NMR Data of 3-Iodo-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 3-Iodo-4-methylbenzoic acid. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 3-Iodo-4-methylbenzoic acid.

¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.31 | s | 1H | - | H-2 |

| 7.85 | d | 1H | 8.00 | H-6 |

| 7.45 | d | 1H | 8.00 | H-5 |

| 2.44 | s | 3H | - | -CH₃ |

Note: The assignment of the aromatic protons is based on typical chemical shift patterns for substituted benzoic acids.

¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| -COOH | ~167 |

| C-4 | ~143 |

| C-3 | ~95 |

| C-1 | ~133 |

| C-2 | ~140 |

| C-6 | ~131 |

| C-5 | ~130 |

| -CH₃ | ~23 |

Note: These are estimated values and may differ from experimental results. The chemical shifts of aromatic carbons are influenced by the combined electronic effects of the iodo, methyl, and carboxylic acid substituents.

Experimental Protocol: NMR Spectroscopy of Small Organic Molecules

The following is a generalized protocol for the acquisition of NMR spectra for small organic molecules like 3-Iodo-4-methylbenzoic acid.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 3-Iodo-4-methylbenzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The solution height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

3. ¹H NMR Spectrum Acquisition:

-

Load a standard one-pulse proton experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-5 seconds).

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

4. ¹³C NMR Spectrum Acquisition:

-

Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more).

-

Acquire the FID.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data of 3-Iodo-4-methylbenzoic acid.

Caption: Logical workflow for the structural elucidation of 3-Iodo-4-methylbenzoic acid using NMR data.

"FTIR spectrum of 3-Iodo-4-methylbenzoic acid"

An In-depth Technical Guide to the FTIR Spectrum of 3-Iodo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-transform infrared (FTIR) spectrum of 3-iodo-4-methylbenzoic acid. The information contained herein is intended to support research, quality control, and developmental activities where the characterization of this compound is essential.

3-Iodo-4-methylbenzoic acid is an organic compound with the chemical formula C₈H₇IO₂. It is a derivative of benzoic acid and is structurally characterized by an iodine atom and a methyl group attached to the benzene ring. Understanding its molecular vibrations through FTIR spectroscopy is crucial for its identification and for assessing its purity.

Experimental Protocols: Obtaining the FTIR Spectrum

The spectral data presented in this guide is typically acquired using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Detailed Methodology (KBr Pellet Technique):

-

Sample Preparation: A small quantity (approximately 1-2 mg) of high-purity 3-iodo-4-methylbenzoic acid is finely ground in an agate mortar.

-

Mixing: The ground sample is then intimately mixed with approximately 100-200 mg of spectroscopic grade, anhydrous potassium bromide (KBr). The KBr acts as an infrared-transparent matrix.

-

Pellet Formation: The mixture is transferred to a pellet-pressing die. A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin, transparent, or translucent disc.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

Data Presentation: Characteristic Vibrational Modes

The FTIR spectrum of 3-iodo-4-methylbenzoic acid displays several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. The quantitative data is summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3300-2500 | Broad | O-H stretch | Carboxylic Acid |

| ~2924 | Medium | C-H stretch (asymmetric) | Methyl (-CH₃) |

| ~1682 | Strong | C=O stretch | Carboxylic Acid |

| ~1595 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1420 | Medium | O-H in-plane bend | Carboxylic Acid |

| ~1295 | Strong | C-O stretch | Carboxylic Acid |

| ~924 | Broad, Medium | O-H out-of-plane bend | Carboxylic Acid |

| ~820 | Strong | C-H out-of-plane bend | Aromatic Ring |

| ~540 | Weak-Medium | C-I stretch | Iodo-group |

Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions and the physical state of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining the FTIR spectrum of 3-iodo-4-methylbenzoic acid using the KBr pellet method.

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Interpretation of the Spectrum

-

O-H Stretch (Carboxylic Acid): The very broad band observed in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretching vibration in the carboxylic acid dimer.

-

C-H Stretch (Methyl): The peak around 2924 cm⁻¹ is attributed to the asymmetric stretching of the C-H bonds in the methyl group.

-

C=O Stretch (Carbonyl): A very strong and sharp absorption peak is seen at approximately 1682 cm⁻¹. This is characteristic of the C=O stretching vibration of the carboxylic acid group, which is conjugated with the aromatic ring.

-

Aromatic C=C Stretches: The absorption at 1595 cm⁻¹ corresponds to the C=C stretching vibrations within the benzene ring.

-

C-O Stretch and O-H Bend: The strong band at 1295 cm⁻¹ is due to the C-O stretching vibration, coupled with the O-H in-plane bending mode found around 1420 cm⁻¹.

-

Out-of-Plane Bends: The broad absorption around 924 cm⁻¹ is characteristic of the out-of-plane O-H bend of the dimeric carboxylic acid. The strong band at 820 cm⁻¹ is indicative of C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the aromatic ring.

-

C-I Stretch: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically as a weak to medium band around 540 cm⁻¹.

This comprehensive analysis of the FTIR spectrum provides a reliable method for the identification and structural confirmation of 3-iodo-4-methylbenzoic acid.

Mass Spectrometry of 3-Iodo-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 3-iodo-4-methylbenzoic acid, a compound of interest in various research and development domains. This document outlines predicted fragmentation patterns, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of mass spectrometric analysis for this and similar molecules.

Core Concepts in the Mass Analysis of 3-Iodo-4-methylbenzoic Acid

3-Iodo-4-methylbenzoic acid (C₈H₇IO₂) has a molecular weight of 262.04 g/mol .[1] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of chemical compounds by ionizing them to generate charged molecules or fragments and then measuring their mass-to-charge ratios.[2] For small molecules like 3-iodo-4-methylbenzoic acid, electron ionization (EI) is a common technique that can lead to extensive fragmentation, providing valuable structural insights.[3][4]

Predicted Fragmentation Pattern

The molecular ion peak ([M]⁺) is expected at an m/z of 262. Subsequent fragmentation is likely to involve the loss of neutral fragments from the molecular ion. Key predicted fragmentation pathways include:

-

Loss of the hydroxyl group (-OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[5]

-

Loss of the carboxyl group (-COOH): This fragmentation pathway is also characteristic of carboxylic acids.[5][6]

-

Loss of iodine (-I): The carbon-iodine bond is relatively weak and can cleave to produce a significant fragment.

-

Loss of a methyl radical (-CH₃): Cleavage of the methyl group from the aromatic ring.

-

Decarboxylation followed by loss of other fragments.

The following table summarizes the predicted major fragments for 3-iodo-4-methylbenzoic acid.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Neutral Loss | Notes |

| 262 | [C₈H₇IO₂]⁺ | - | Molecular Ion ([M]⁺) |

| 245 | [C₈H₆IO]⁺ | -OH | Loss of the hydroxyl radical from the carboxylic acid group. |

| 217 | [C₇H₇I]⁺ | -COOH | Loss of the entire carboxyl group. |

| 135 | [C₈H₇O₂]⁺ | -I | Loss of the iodine atom. |

| 247 | [C₇H₄IO₂]⁺ | -CH₃ | Loss of the methyl radical. |

| 119 | [C₇H₄O]⁺ | -I, -OH | Loss of iodine and a hydroxyl radical. |

| 91 | [C₆H₄]⁺ | -I, -COOH | Loss of iodine and the carboxyl group. |

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for the mass spectrometric analysis of 3-iodo-4-methylbenzoic acid, adaptable for similar small organic molecules.

Sample Preparation

-

Purity: Ensure the sample of 3-iodo-4-methylbenzoic acid is of high purity to avoid interference from impurities. Recrystallization or chromatographic purification may be necessary.

-

Solvent: Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile. The concentration should be optimized for the specific instrument, typically in the range of 1 mg/mL.

-

Internal Standard: For quantitative analysis, the use of an appropriate internal standard is recommended to improve accuracy and precision.

Instrumentation and Parameters

The following parameters are typical for an electron ionization mass spectrometry (EI-MS) experiment. These may need to be optimized for the specific instrument being used.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (a standard energy that allows for comparison with library spectra)[4]

-

Source Temperature: 200-250 °C

-

Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) for volatile samples. Given the melting point of 210-212 °C, a direct insertion probe is suitable.[7]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

-

Scan Range: m/z 40-300 to ensure detection of the molecular ion and all significant fragments.

-

Calibration: Calibrate the mass spectrometer using a known reference compound (e.g., perfluorotributylamine - PFTBA) to ensure high mass accuracy.[8]

Data Acquisition and Analysis

-

Introduce a blank (solvent only) to check for background contamination.

-

Introduce the prepared sample into the ion source.

-

Acquire the mass spectrum over the specified scan range.

-

Process the raw data by subtracting the background spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained fragmentation pattern with the predicted pattern and any available spectral libraries for structural confirmation.

Visualizing Mass Spectrometry Workflows

Predicted Fragmentation Pathway of 3-Iodo-4-methylbenzoic Acid

Caption: Predicted EI fragmentation pathway of 3-Iodo-4-methylbenzoic Acid.

General Experimental Workflow for Mass Spectrometry

Caption: A generalized workflow for small molecule analysis by mass spectrometry.

References

- 1. 3-Iodo-4-Methylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uni-saarland.de [uni-saarland.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [chemicalbook.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of 3-Iodo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 3-Iodo-4-methylbenzoic acid. It includes detailed experimental protocols for its synthesis and melting point determination, alongside graphical representations of these workflows for enhanced clarity.

Physicochemical and Quantitative Data

3-Iodo-4-methylbenzoic acid is an off-white solid compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 210-212 °C | [1][2][3] |

| 208 °C | [4] | |

| Molecular Formula | C8H7IO2 | [1][5] |

| Molecular Weight | 262.04 g/mol | [5] |

| Appearance | Off-White Solid | [1] |

| Solubility | Soluble in methanol | [1][2] |

| pKa | 4.02 ± 0.10 (Predicted) | [1] |

| Density | 1.7835 (estimate) | [1][2] |

| Boiling Point | 278.5°C (rough estimate) | [1][2] |

| Flash Point | 168.6°C | [1] |

Experimental Protocols

Synthesis of 3-Iodo-4-methylbenzoic Acid from Methyl 3-iodo-4-methylbenzoate

This protocol details the hydrolysis of methyl 3-iodo-4-methylbenzoate to yield 3-Iodo-4-methylbenzoic acid.[2][6]

Materials:

-

Methyl 3-iodo-4-methylbenzoate (1 eq.)

-

Methanol

-

Sodium hydroxide (3 eq.)

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve methyl 3-iodo-4-methylbenzoate (e.g., 3 g, 10.9 mmol) in methanol (30 mL).[2][6]

-

Add sodium hydroxide (e.g., 1.3 g, 32.7 mmol) and water (15 mL) to the solution.[2][6]

-

Stir the reaction mixture at room temperature for 14 hours.[2][6]

-

Upon completion, concentrate the solution under reduced pressure.[2][6]

-

Adjust the pH of the mixture to 3 using concentrated hydrochloric acid, which will cause the product to precipitate.[2][6]

-

Dry the solid under reduced pressure to obtain the final product, 3-Iodo-4-methylbenzoic acid.[2][6]

A reported yield for this synthesis is 96% (2.7 g).[2]

Determination of Melting Point

The following is a general but detailed protocol for determining the melting point of a crystalline organic solid like 3-Iodo-4-methylbenzoic acid using the capillary tube method.[7] A pure, crystalline compound should have a sharp melting point range of 0.5-1.0°C.[7]

Apparatus:

-

Capillary tubes (one end sealed)

-

Thermometer

-

Oil bath (e.g., paraffin oil or silicone oil) in a beaker

-

Stirrer

-

Bunsen burner or heating mantle

-

Sample of 3-Iodo-4-methylbenzoic acid

Procedure:

-

Sample Preparation: Place a small amount of dry 3-Iodo-4-methylbenzoic acid on a clean, dry surface. Push the open end of a capillary tube into the sample to collect a small amount of the compound.[7]

-

Loading the Capillary Tube: Tap the sealed end of the capillary tube on a hard surface to move the powder to the bottom. The packed sample should be 1-2 mm high.[7]

-

Assembling the Apparatus: Attach the capillary tube to a thermometer using a thread or a small rubber band, aligning the sample with the thermometer bulb.[7]

-

Heating: Immerse the thermometer and the attached capillary tube in an oil bath. The oil level should be above the top of the sample but below the open end of the capillary tube.[7]

-

Melting Point Determination: Heat the oil bath slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point. Stir the bath continuously to ensure a uniform temperature.[7]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[7]

-

Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses. Handle hot oil baths with care.

Visualizations

The following diagrams illustrate the workflows for the synthesis and melting point determination of 3-Iodo-4-methylbenzoic acid.

Caption: Workflow for the synthesis of 3-Iodo-4-methylbenzoic acid.

Caption: Experimental workflow for melting point determination.

References

- 1. chembk.com [chembk.com]

- 2. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [amp.chemicalbook.com]

- 3. 3-Iodo-4-methylbenzoic acid | CAS#:82998-57-0 | Chemsrc [chemsrc.com]

- 4. 3-iodo-4-methylbenzoic acid [stenutz.eu]

- 5. 3-Iodo-4-Methylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Solubility of 3-Iodo-4-methylbenzoic acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 3-iodo-4-methylbenzoic acid is limited. This guide provides known qualitative solubility information, key physicochemical properties influencing solubility, and detailed experimental protocols for determining solubility. The principles and methodologies described can be applied to generate specific quantitative data for this compound.

Introduction

3-Iodo-4-methylbenzoic acid is a substituted aromatic carboxylic acid with applications in organic synthesis and as a potential intermediate in pharmaceutical development. Understanding its solubility in various solvents is crucial for reaction optimization, purification, formulation, and bioavailability studies. This technical guide summarizes the available solubility information, discusses the factors influencing its solubility, and provides detailed experimental protocols for its quantitative determination.

Physicochemical Properties

The solubility of a compound is governed by its physical and chemical properties. Key parameters for 3-iodo-4-methylbenzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H7IO2 | [1] |

| Molecular Weight | 262.04 g/mol | [1] |

| Melting Point | 210-212 °C | [2][3][4] |

| pKa | 4.02 (Predicted) | [1] |

| Appearance | Off-white to beige or brown crystalline powder | [2] |

The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The carboxylic acid group (with a predicted pKa of 4.02) allows for pH-dependent solubility, with increased solubility in basic solutions due to deprotonation and salt formation.

Solubility Profile

Currently, specific quantitative solubility data for 3-iodo-4-methylbenzoic acid in a range of solvents is not widely available in the literature. However, qualitative information has been reported.

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble | [1][2][3] |

Based on the principle of "like dissolves like," the solubility of 3-iodo-4-methylbenzoic acid can be inferred for other solvents. The presence of a polar carboxylic acid group and a larger, more nonpolar iodinated aromatic ring suggests that it will be more soluble in polar organic solvents that can engage in hydrogen bonding, such as other alcohols (e.g., ethanol, isopropanol) and polar aprotic solvents (e.g., DMSO, DMF). Its solubility in nonpolar solvents like hexane is expected to be low. Solubility in water is also expected to be low but will increase with pH.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following are two common methods for determining the solubility of a solid in a liquid.

4.1. Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of 3-iodo-4-methylbenzoic acid to a known volume of the selected solvent in a sealed, thermostated vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The use of a mechanical shaker or magnetic stirrer is recommended.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. A clear supernatant should be obtained. If necessary, centrifuge or filter the sample to remove any suspended particles.

-

Quantification: Withdraw a known volume of the saturated supernatant and dilute it with a suitable solvent. The concentration of 3-iodo-4-methylbenzoic acid in the diluted sample is then determined using a calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in units such as g/L, mg/mL, or mol/L.

4.2. Dynamic (Polythermal) Method

This method involves measuring the temperature at which a solid of known composition completely dissolves upon heating or precipitates upon cooling.

Methodology:

-

Sample Preparation: Prepare a series of samples with known concentrations of 3-iodo-4-methylbenzoic acid in the chosen solvent.

-

Heating and Observation: Slowly heat the sample mixture while stirring. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

-

Cooling and Observation (Optional but recommended): Slowly cool the clear solution. The temperature at which the first crystal appears (the cloud point) is recorded.

-

Data Analysis: A plot of solubility versus temperature can be constructed from the data obtained for the different concentrations.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Conclusion

References

An In-depth Technical Guide to the Hydrolysis of Methyl 3-iodo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of methyl 3-iodo-4-methylbenzoate to its corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid. This chemical transformation is a critical step in the synthesis of various pharmaceutical compounds, including selective discoidin domain receptor 1 (DDR1) inhibitors and the Bcr-Abl kinase inhibitor GZD824 (Olverembatinib). This document details the reaction's significance, mechanistic pathways, experimental protocols for both base- and acid-catalyzed conditions, and relevant characterization and safety data.

Introduction

Methyl 3-iodo-4-methylbenzoate is a substituted aromatic ester. Its hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis. The product of this reaction, 3-iodo-4-methylbenzoic acid, is a valuable building block in medicinal chemistry. The presence of the iodo and methyl groups on the benzene ring provides specific steric and electronic properties, as well as a handle for further functionalization, making it a key intermediate in the development of targeted therapies.

Mechanistic Pathways

The hydrolysis of methyl 3-iodo-4-methylbenzoate can be effectively achieved under both basic and acidic conditions. The choice of catalyst influences the reaction mechanism and conditions.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. The reaction is essentially irreversible as the final deprotonation of the carboxylic acid by the base drives the equilibrium towards the products.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of methanol and the formation of the carboxylic acid. This reaction is reversible and is the reverse of the Fischer esterification.

Experimental Protocols

Detailed methodologies for both base- and acid-catalyzed hydrolysis are presented below.

Base-Catalyzed Hydrolysis of Methyl 3-iodo-4-methylbenzoate

A well-established and high-yielding method for the saponification of methyl 3-iodo-4-methylbenzoate utilizes sodium hydroxide in a methanol-water solvent system.

Procedure:

-

Dissolve methyl 3-iodo-4-methylbenzoate (1 equivalent) in methanol.

-

Add an aqueous solution of sodium hydroxide (3 equivalents).

-

Stir the reaction mixture at room temperature for approximately 14 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and acidify to a pH of 3 using concentrated hydrochloric acid.

-

The resulting precipitate, 3-iodo-4-methylbenzoic acid, is collected by filtration, washed with water, and dried under vacuum.

Representative Acid-Catalyzed Hydrolysis of Methyl 3-iodo-4-methylbenzoate

Procedure:

-

Dissolve methyl 3-iodo-4-methylbenzoate in a suitable solvent mixture, such as aqueous ethanol or dioxane.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the quantitative data for the hydrolysis of methyl 3-iodo-4-methylbenzoate and the physical properties of the starting material and product.

Table 1: Comparison of Hydrolysis Conditions

| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis (Representative) |

| Catalyst | Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |

| Solvent | Methanol/Water | Aqueous Ethanol or Dioxane |

| Temperature | Room Temperature | Reflux |

| Reaction Time | ~14 hours | Several hours (reaction monitoring required) |

| Yield | High (e.g., 96%) | Moderate to High (typically lower than base-catalyzed) |

| Work-up | Acidification and filtration | Neutralization and extraction |

Table 2: Physicochemical and Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR Data (400 MHz) |

| Methyl 3-iodo-4-methylbenzoate | C₉H₉IO₂ | 276.07 | - | δ 8.47 (d, J=1.7 Hz, 1H), 7.90 (dd, J=7.9, 1.7 Hz, 1H), 7.29 (d, J=7.9 Hz, 1H), 3.90 (s, 3H), 2.48 (s, 3H) in CDCl₃[2] |

| 3-Iodo-4-methylbenzoic acid | C₈H₇IO₂ | 262.04 | 210-212 | δ 13.0 (br s, 1H), 8.31 (s, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 2.44 (s, 3H) in DMSO-d₆ |

Mandatory Visualizations

Reaction Workflows and Mechanisms

Caption: Comparative workflow for base- and acid-catalyzed hydrolysis.

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Role in Drug Synthesis

References

A Comprehensive Technical Guide to the Storage of 3-Iodo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the recommended storage conditions for 3-Iodo-4-methylbenzoic acid (CAS No. 82998-57-0), a compound utilized in various chemical syntheses, including the preparation of radioiodination agents for monoclonal antibodies.[1][2][3] Adherence to proper storage protocols is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.

Core Storage Recommendations

The primary storage guidelines for 3-Iodo-4-methylbenzoic acid are derived from Safety Data Sheets (SDS) provided by various chemical suppliers. The consensus is to store the compound in a tightly sealed container in a location that is cool, dry, and well-ventilated.[4][5][6][7]

Key Storage Parameters:

| Parameter | Recommendation | Source |

| Temperature | Room Temperature | [1] |

| Atmosphere | Dry | [4][5][6] |

| Container | Tightly closed/sealed | [4][5][6][7][8][9] |

| Location | Cool, well-ventilated area | [4][5][6][7] |

| Light | Keep in dark place | [1] |

Physicochemical Properties and Stability

Understanding the physical and chemical properties of 3-Iodo-4-methylbenzoic acid is essential for comprehending its storage requirements.

Summary of Properties:

| Property | Value | Source |

| Molecular Formula | C8H7IO2 | [6][10] |

| Molecular Weight | 262.04 g/mol | [6][10] |

| Appearance | Beige to brown crystalline powder; Solid | [1] |

| Melting Point | 210-212 °C (lit.) | [1][2][3][11] |

| Solubility | Soluble in methanol | [1][2] |

| Stability | Stable under normal conditions | [4] |

While the compound is generally stable, it is important to avoid certain conditions to prevent degradation.

Incompatible Materials and Conditions to Avoid

To ensure the long-term stability of 3-Iodo-4-methylbenzoic acid, it is crucial to store it away from incompatible substances and adverse conditions.

Incompatibilities:

-

Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizing agents should be avoided to prevent vigorous reactions.[7][8]

-

Strong Bases: Benzoic acid and its derivatives can react with strong bases.[7][8]

-

Heat and Sources of Ignition: While not highly flammable, it is good practice to store away from heat and potential ignition sources.[7][8]

-

Dust Formation: Minimize dust generation and accumulation, as fine dust particles can form explosive mixtures with air upon intense heating.[7][12]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are intrinsically linked to storage, as they prevent contamination of the bulk material and ensure the safety of personnel.

Handling Guidelines:

-

Ventilation: Use only in a well-ventilated area or outdoors.[4][6][13]

-

Personal Hygiene: Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[5]

-

PPE: Wear protective gloves, clothing, and eye/face protection.[4][5][6] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[5]

Logical Workflow for Storage Condition Determination

The following diagram illustrates a logical workflow for establishing the appropriate storage conditions for a chemical compound like 3-Iodo-4-methylbenzoic acid, starting from initial information gathering to the implementation of specific storage protocols.

Caption: Workflow for Determining Chemical Storage Conditions.

Experimental Protocols for Stability Assessment (General)

Objective: To determine the degradation of 3-Iodo-4-methylbenzoic acid under various stress conditions (e.g., heat, humidity, light).

Methodology:

-

Reference Standard: A pure, well-characterized batch of 3-Iodo-4-methylbenzoic acid should be designated as the reference standard and stored under ideal conditions (e.g., -20°C, desiccated, dark).

-

Sample Preparation: Accurately weigh samples of the test material into individual, appropriate containers for each storage condition.

-

Stress Conditions: Expose the samples to a matrix of controlled conditions. A typical study might include:

-

Elevated Temperature: 40°C, 60°C.

-

High Humidity: 75% RH (Relative Humidity), 90% RH.

-

Photostability: Exposure to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

-

Control: Room temperature, ambient humidity, protected from light.

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Analyze the pulled samples against the reference standard. The primary analytical technique would likely be High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the parent compound from potential degradants.

-

Assay: To determine the remaining percentage of 3-Iodo-4-methylbenzoic acid.

-

Purity/Impurities: To identify and quantify any degradation products.

-

-

Data Evaluation: Plot the assay value and impurity levels over time for each condition to establish degradation rates and identify critical storage parameters.

This guide consolidates the available safety and storage information for 3-Iodo-4-methylbenzoic acid. For all laboratory work, it is imperative to consult the most recent Safety Data Sheet provided by the specific supplier and to adhere to all institutional and regulatory safety protocols.

References

- 1. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [amp.chemicalbook.com]

- 2. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [chemicalbook.com]

- 3. 3-Iodo-4-methylbenzoic acid | CAS#:82998-57-0 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ehs.com [ehs.com]

- 8. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]

- 9. snowhitechem.com [snowhitechem.com]

- 10. capotchem.cn [capotchem.cn]

- 11. 3-碘-4-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

Methodological & Application

Application Notes and Protocols for 3-Iodo-4-methylbenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylbenzoic acid is a versatile aromatic building block utilized in a variety of organic syntheses. Its structure, featuring a carboxylic acid group, a methyl group, and an iodine atom on a benzene ring, allows for diverse functionalization. The carboxylic acid moiety can undergo esterification, amidation, or reduction. The iodine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This makes 3-iodo-4-methylbenzoic acid a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. It is a key intermediate in the preparation of pesticides, bactericides, dyes, and plasticizers[1]. Notably, it has been used in the synthesis of radiolabeled compounds and specialized reagents for bioconjugation, such as N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB).

This document provides detailed application notes and experimental protocols for key organic transformations involving 3-iodo-4-methylbenzoic acid, with a focus on palladium-catalyzed cross-coupling reactions.

Key Synthetic Applications

The reactivity of the iodine substituent in 3-iodo-4-methylbenzoic acid makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. For 3-iodo-4-methylbenzoic acid, this reaction enables the synthesis of biphenyl derivatives.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of aryl-alkyne structures, which are prevalent in many biologically active compounds and functional materials.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction provides a direct route to N-aryl amines, a common motif in pharmaceuticals.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize representative quantitative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of aryl iodides, which can serve as a starting point for the reactions of 3-iodo-4-methylbenzoic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Iodobenzoic acid | Phenylboronic acid | PdCl₂ (1) | NaOH | Water | RT | 0.2 | 89 |

| 2 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | MW | 0.5-1.5 | ~70-90 |

| 3 | Iodobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/Water | 80 | 1 | 96 |

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | DMA | 90 | 3 | - | |

| 2 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | [TBP][4EtOV] | 55 | 3 | 85 | |

| 3 | 3-Iodo-4,5-dimethoxybenzaldehyde oxime | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | - | High |

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Entry | Aryl Iodide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | t-BuONa | Water | 50 | 5 | 92 |

| 2 | Aryl Iodide | N-Methylaniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | 12-24 | High |

| 3 | 4-Iodoanisole | Aniline | Pd precursor (cat.) | - | - | Water | 80 | - | 41 |

Experimental Protocols

The following are detailed protocols for the key palladium-catalyzed cross-coupling reactions of 3-iodo-4-methylbenzoic acid. These protocols are based on established methods for similar substrates and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-4-methylbenzoic Acid with Phenylboronic Acid

This protocol is adapted from the Suzuki coupling of 3-iodobenzoic acid.

Materials:

-

3-Iodo-4-methylbenzoic acid

-

Phenylboronic acid

-

Palladium(II) chloride (PdCl₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

tert-Butyl methyl ether

-

Anhydrous sodium sulfate

-

Silica gel

-

Concentrated hydrochloric acid

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a two-neck flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve sodium hydroxide (4.0 mmol) in 4 mL of water.

-

Reagent Addition: Under a nitrogen atmosphere, add 3-iodo-4-methylbenzoic acid (1.0 mmol), followed by phenylboronic acid (1.1 mmol) and palladium(II) chloride (0.01 mmol).

-

Reaction: Stir the mixture at room temperature for approximately 10-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a glass frit. Dilute the filtrate with 50 mL of water and acidify with a few drops of concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the solid product and dissolve it in approximately 15 mL of tert-butyl methyl ether. Filter the solution through a pad of silica gel. Wash the organic solution with water in a separatory funnel and then dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crystalline product, 4-methyl-3-phenylbenzoic acid.

Protocol 2: Sonogashira Coupling of 3-Iodo-4-methylbenzoic Acid with Phenylacetylene

This protocol is a representative procedure based on standard Sonogashira coupling conditions.

Materials:

-

3-Iodo-4-methylbenzoic acid

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Celite®

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-iodo-4-methylbenzoic acid (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Solvent and Base Addition: Add anhydrous THF (10 mL), followed by triethylamine (2.0 mmol).

-

Reagent Addition: Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

-

Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®, washing the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-methyl-3-(phenylethynyl)benzoic acid.

Protocol 3: Buchwald-Hartwig Amination of 3-Iodo-4-methylbenzoic Acid with Aniline

This protocol provides a general procedure for the N-arylation of 3-iodo-4-methylbenzoic acid.

Materials:

-

3-Iodo-4-methylbenzoic acid

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Celite®

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 3-iodo-4-methylbenzoic acid (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-anilino-4-methylbenzoic acid.

Mandatory Visualizations

Conclusion

3-Iodo-4-methylbenzoic acid is a valuable and versatile building block in organic synthesis. Its utility is particularly highlighted in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which provide efficient routes to a wide array of complex organic molecules. The protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this compound in the development of novel pharmaceuticals, agrochemicals, and materials.

References

3-Iodo-4-methylbenzoic Acid: A Versatile Intermediate for the Synthesis of Bioactive Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylbenzoic acid is a valuable synthetic intermediate widely employed in the development of novel therapeutic agents and other bioactive compounds. Its unique structural features, namely the carboxylic acid group and the iodine atom on the aromatic ring, provide two reactive handles for a variety of chemical transformations. The carboxylic acid allows for the formation of esters and amides, while the iodo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the facile construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of complex organic molecules.[1][2]

This document provides detailed application notes and experimental protocols for the use of 3-iodo-4-methylbenzoic acid as a synthetic intermediate, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and radioiodination agents.

Key Applications

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] In certain cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP for survival. Therefore, inhibiting PARP can lead to the selective killing of these cancer cells, a concept known as synthetic lethality.[3] 3-Iodo-4-methylbenzoic acid serves as a key building block in the synthesis of various PARP inhibitors. The biaryl scaffold, often present in potent PARP inhibitors, can be efficiently constructed via a Suzuki-Miyaura coupling reaction using 3-iodo-4-methylbenzoic acid.

Preparation of Radioiodination Agents

The iodine atom in 3-iodo-4-methylbenzoic acid can be readily exchanged with a radioactive isotope of iodine, making it a precursor for radioiodination agents. A notable example is the synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB).[3][4][5][6] This agent is used to label proteins and peptides with radioactive iodine. The resulting radiolabeled biomolecules are valuable tools in preclinical and clinical imaging studies, as well as in targeted radiotherapy.

Data Presentation

The following tables summarize quantitative data for representative reactions using 3-iodo-4-methylbenzoic acid and its derivatives.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodobenzoic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | Analogous reaction |

| 2 | 4-Bromobenzoic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 4 | 92 | [7] |

| 3 | 3-Iodo-4-methylbenzoic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~90 (Estimated) | Representative Protocol |

Table 2: Sonogashira Coupling of Aryl Halides with Phenylacetylene

| Entry | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Pd(PPh₃)₄ (cat.) | cat. | - | THF-DMA | 75 | 72 | <2 | [8] |

| 2 | Iodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 95 | Analogous reaction |

| 3 | 3-Iodo-4-methylbenzoic acid | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | ~90 (Estimated) | Representative Protocol |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-4-methylbenzoic acid with Phenylboronic Acid

This protocol describes the synthesis of 3-phenyl-4-methylbenzoic acid, a key intermediate for certain PARP inhibitors.

Materials:

-

3-Iodo-4-methylbenzoic acid

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure: